Product packaging for N-(4-chlorophenyl)cyclohexanecarboxamide(Cat. No.:CAS No. 142810-49-9)

N-(4-chlorophenyl)cyclohexanecarboxamide

Cat. No.: B126848
CAS No.: 142810-49-9
M. Wt: 237.72 g/mol
InChI Key: RVJKIPFPMXENNO-UHFFFAOYSA-N
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Description

Historical Context of Cyclohexanecarboxamide (B73365) Derivatives in Academic Inquiry

The academic exploration of cyclohexanecarboxamide derivatives has its roots in the broader investigation of carboxamides as a versatile class of organic compounds. The core structure, consisting of a cyclohexane (B81311) ring bonded to a carboxamide group, has served as a foundational scaffold in various fields, particularly in medicinal and materials science. Early research into these derivatives was often driven by the desire to understand fundamental structure-activity relationships.

Over the years, academic inquiry has revealed that modifying the cyclohexane ring and the carboxamide group can lead to compounds with a wide array of biological effects. ontosight.ai Researchers have systematically synthesized and evaluated these derivatives for various potential therapeutic applications. Published studies have documented their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The synthesis of these compounds typically involves the reaction of cyclohexanecarboxylic acid or its derivatives with an appropriate amine, a process that allows for a high degree of structural diversity. ontosight.ai

Furthermore, the cyclohexane moiety itself has been a subject of interest due to its conformational properties, which can influence the biological activity of the molecule. The stereochemistry of substituted cyclohexanecarboxamides has been investigated, particularly in the context of their sensory properties, such as inducing a cooling sensation, which has applications in consumer products. google.com This historical foundation of diverse biological and sensory applications has established cyclohexanecarboxamide derivatives as a valuable scaffold for further investigation and functionalization in modern chemical research.

Significance of Para-Chlorophenyl Substitution in Medicinal and Agricultural Chemistry Scaffolds

The presence of a para-chlorophenyl group in a molecule is a well-established strategy in both medicinal and agricultural chemistry. The prevalence of this particular substitution is not coincidental but is rooted in a combination of historical precedent and favorable physicochemical properties. acs.orgresearchgate.netnih.gov An analysis of drug databases reveals a significant preference for para-substitution on phenyl rings, with the p-chlorophenyl moiety being one of the most common examples. acs.orgresearchgate.netnih.gov

Historically, this "para-bias" can be traced back to early models of medicinal chemistry where para-substituted isomers were often more synthetically accessible. acs.orgresearchgate.netnih.gov This trend was further solidified by influential paradigms in drug design, such as the Topliss scheme, which suggested that if an unsubstituted phenyl group showed activity, the para-chloro derivative should be synthesized due to its ease of synthesis and potential for increased potency driven by hydrophobicity. acs.orgresearchgate.netnih.gov

From a physicochemical standpoint, the chlorine atom at the para position offers several advantages:

Electronic Effects: The chloro group is electron-withdrawing, which can influence the reactivity and metabolic stability of the aromatic ring.

Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

Metabolic Blocking: The para-position is often susceptible to metabolic oxidation. Placing a chlorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life.

In agricultural chemistry, the para-chlorophenyl group is a common feature in a variety of pesticides. For instance, p-chlorophenol serves as an intermediate in the synthesis of insecticides and herbicides. chemicalland21.com The stability and biological activity conferred by this group make it a valuable component in the design of effective agrochemicals. The widespread use of the para-chlorophenyl moiety underscores its significance as a privileged scaffold in the development of bioactive compounds across different industries.

Overview of Current Research Landscape on N-(4-chlorophenyl)cyclohexanecarboxamide and Its Analogues

Current research on this compound and its analogues is focused on exploring their potential as therapeutic agents, particularly in the areas of antibacterial, anticancer, and kinase inhibition. Scientists are actively synthesizing and evaluating new derivatives to understand their structure-activity relationships and identify lead compounds for further development.

One area of investigation is the antibacterial activity of these compounds. A study on hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid revealed that compounds incorporating nitrogen-containing heterocyclic rings, such as pyridine (B92270) and quinoline, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netasianpubs.orgresearchgate.net This suggests that the this compound scaffold can be a promising starting point for the development of new antibacterial agents.

In the field of oncology, researchers have synthesized and tested N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles for their anticancer properties. nih.gov One compound from this series, 4j , demonstrated promising activity against glioblastoma cell lines. nih.gov Further investigation revealed that this compound acts as a kinase inhibitor, specifically targeting AKT2/PKBβ, a key enzyme in a major oncogenic pathway in glioma. nih.gov This finding highlights the potential of this compound analogues as targeted cancer therapeutics.

The broader class of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which includes the N-(4-chlorophenyl) analogue, has also been synthesized and characterized. mdpi.comnih.gov These compounds are being explored for a range of applications, including their potential as insecticides, fungicides, and herbicides, indicating the versatility of this chemical scaffold. mdpi.com

The following tables summarize some of the key research findings for this compound and its analogues:

Table 1: Antibacterial Activity of Selected 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives

Compound R Group Antibacterial Activity Reference
4a Phenyl Moderate researchgate.net
4b 4-Chlorophenyl Good researchgate.net
4j Quinolin-4-yl Excellent researchgate.net

| 4k | Pyridin-4-yl | Excellent | researchgate.net |

Table 2: Anticancer and Kinase Inhibitory Activity of Compound 4j

Compound Cancer Cell Line Biological Activity Target Reference

| 4j | Glioblastoma | Growth Inhibition | AKT2/PKBβ Kinase | nih.gov |

The current research landscape indicates that this compound and its derivatives are a fertile ground for the discovery of new bioactive molecules with potential applications in medicine and agriculture. The ongoing studies are providing valuable insights into the structure-activity relationships of this class of compounds, paving the way for the design of more potent and selective agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClNO B126848 N-(4-chlorophenyl)cyclohexanecarboxamide CAS No. 142810-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJKIPFPMXENNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357269
Record name N-(4-chlorophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142810-49-9
Record name N-(4-chlorophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Solid State Analysis of N 4 Chlorophenyl Cyclohexanecarboxamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of N-(4-chlorophenyl)cyclohexanecarboxamide and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry provide complementary information to build a complete picture of the molecule's atomic arrangement and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon framework.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the 4-chlorophenyl group, the protons of the cyclohexyl ring, and the amide N-H proton. The aromatic protons typically appear as a pair of doublets (an AA'BB' system) in the range of 7.2-7.7 ppm due to the para-substitution pattern. The amide proton (CONH) usually presents as a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration, often appearing between 8.0 and 9.0 ppm. The protons on the cyclohexyl ring will exhibit complex multiplets in the aliphatic region (typically 1.2-2.4 ppm), with the alpha-proton (the CH attached to the carbonyl) appearing at the most downfield position within this range due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the amide group is characteristically found in the 170-180 ppm region. The aromatic carbons of the 4-chlorophenyl ring would show four distinct signals, including the chlorine-bearing carbon (ipso-carbon), the nitrogen-bearing ipso-carbon, and the two chemically non-equivalent CH carbons. The saturated carbons of the cyclohexane (B81311) ring would appear in the upfield region, typically between 25 and 45 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY spectra reveal proton-proton coupling relationships, helping to assign the complex multiplets of the cyclohexane ring, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments made in the 1D spectra.

Proton (¹H) Typical Chemical Shift (δ, ppm) Multiplicity Notes
Amide (N-H)8.0 - 9.0s (broad)Shift is solvent and concentration dependent.
Aromatic (C-H)7.2 - 7.7d, dAA'BB' system for para-substituted ring.
Cyclohexyl (α-CH)2.2 - 2.4m (tt)Adjacent to the carbonyl group.
Cyclohexyl (other CH₂)1.2 - 2.0mComplex overlapping multiplets.
Carbon (¹³C) Typical Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)170 - 180Amide carbonyl.
Aromatic (C-N)135 - 140Ipso-carbon attached to nitrogen.
Aromatic (C-Cl)128 - 133Ipso-carbon attached to chlorine.
Aromatic (C-H)120 - 130Two distinct signals expected.
Cyclohexyl (α-CH)40 - 45Adjacent to the carbonyl group.
Cyclohexyl (other CH₂)25 - 35Multiple signals for the rest of the ring.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra are dominated by features of the amide linkage and the substituted aromatic and aliphatic rings.

Key vibrational modes include:

N-H Stretching: A sharp to moderately broad band typically appears in the 3200-3400 cm⁻¹ region in the IR spectrum, corresponding to the stretching vibration of the N-H bond of the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring appear just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹). mdpi.com

Amide I Band (C=O Stretching): This is one of the most intense and characteristic absorptions for amides, appearing in the region of 1630-1690 cm⁻¹. mdpi.com Its exact position is sensitive to hydrogen bonding.

Amide II Band (N-H Bending): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretching: Vibrations from the chlorophenyl ring typically produce one or more bands in the 1450-1600 cm⁻¹ region.

C=S Stretching: For thioamide analogues such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, a strong band corresponding to the C=S stretch is observed around 1240-1250 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic ring vibrations and C-S bonds (in thio-analogues) often give rise to strong signals in the Raman spectrum.

Vibrational Mode Typical IR Frequency (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Weak-Medium
Aliphatic C-H Stretch2850 - 2950Medium-Strong
Amide I (C=O Stretch)1630 - 1690Very Strong
Amide II (N-H Bend / C-N Stretch)1510 - 1570Strong
Aromatic C=C Stretch1450 - 1600Medium

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₃H₁₆ClNO), HRMS can confirm the molecular formula by matching the experimentally measured monoisotopic mass to the theoretically calculated value.

The primary mode of fragmentation for amides under mass spectrometry conditions (both EI-MS and HRESI-MS) is often the cleavage of the amide (N-CO) bond. unl.ptrsc.org This would lead to two primary fragment ions: the cyclohexanecarbonyl cation and the 4-chloroaniline (B138754) radical cation. The relative abundance of these fragments depends on their respective stabilities. Further fragmentation of the cyclohexyl or chlorophenyl rings can also occur. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and chlorine-containing fragment peaks, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

For derivatives of this compound that are chiral, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration and assessing enantiomeric purity. nih.govnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. wikipedia.org

Chirality could be introduced into the molecule, for example, through substitution on the cyclohexane ring. For such a chiral derivative, the two enantiomers would produce VCD and ECD spectra that are mirror images of each other. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures circular dichroism in the infrared region. wikipedia.org The VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional structure in solution. The Amide I band is a particularly sensitive probe of peptide and amide conformation. digitellinc.com By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration of a chiral center can be unambiguously assigned. wikipedia.org

Electronic Circular Dichroism (ECD): ECD measures differential absorption in the UV-Visible range, corresponding to electronic transitions. encyclopedia.pub The benzamide chromophore gives rise to characteristic Cotton effects. acs.org The sign and magnitude of these effects are highly sensitive to the chiral environment and can be used to assign the absolute configuration, often by applying empirical rules like the exciton chirality method if a second chromophore is present. encyclopedia.pub

The amplitude of the signal in both VCD and ECD is directly proportional to the enantiomeric excess, making these techniques suitable for quantifying enantiomeric purity. nih.gov

X-ray Crystallography and Crystal Engineering Studies

X-ray crystallography provides the most definitive structural information by mapping electron density in the solid state, allowing for the precise determination of bond lengths, bond angles, and torsional angles. These studies are also crucial for understanding crystal engineering principles, such as how molecules pack in a crystal lattice and the nature of the intermolecular forces that govern this packing.

Single Crystal X-ray Diffraction of this compound Analogues

Single crystal X-ray diffraction studies on analogues of this compound reveal key structural features and intermolecular interactions. For instance, studies on N-(chlorophenyl)pyridinecarboxamides and N-(arylcarbamothioyl)cyclohexanecarboxamides provide valuable models. dcu.ienih.gov

Key findings from these studies typically include:

Molecular Conformation: The cyclohexane ring is consistently found to adopt a stable chair conformation. nih.gov The planarity of the amide bond is a common feature, and the relative orientation of the aryl and cyclohexyl rings is defined by specific torsion angles.

Intermolecular Interactions: Hydrogen bonding is a dominant interaction in the crystal packing of these amides. The amide N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (or thiocarbonyl sulfur) acts as an acceptor, often leading to the formation of chains or dimers. nih.gov For example, in the crystal structure of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, molecules are linked by N—H⋯O hydrogen bonds into chains. nih.gov

Crystal Packing: Molecules often pack into herringbone or sheet-like structures, stabilized by a combination of hydrogen bonds and weaker C-H···O, C-H···π, or halogen interactions. dcu.ie The specific packing arrangement is influenced by the position of substituents on the aromatic rings.

Below is a representative table of crystallographic data for an analogue, N-(4-chlorophenyl)-4-pyridinecarboxamide (NppCl), which crystallizes as a monohydrate. dcu.ie

Parameter Value
Compound N-(4-chlorophenyl)-4-pyridinecarboxamide monohydrate (NppCl·H₂O)
Formula C₁₂H₁₁ClN₂O₂
Crystal System Orthorhombic
Space Group Pbca
a (Å) 23.4489
b (Å) 7.4561
c (Å) 12.9873
Volume (ų) 2269.8
Z 8
Key H-Bonds N-H···O(water), O(water)-H···N(pyridine), O(water)-H···O(carbonyl)

In the structure of NppCl·H₂O, the water molecule plays a crucial role, bridging two carboxamide molecules through a network of hydrogen bonds to form distinct ring motifs. dcu.ieacs.org This highlights how subtle changes, such as the inclusion of a solvent molecule, can significantly influence the supramolecular architecture.

Conformational Analysis in the Crystalline State

The three-dimensional structure of a molecule in its crystalline form is a direct reflection of its most stable energetic state under those conditions. For this compound and its analogs, the conformational analysis primarily revolves around the geometry of the cyclohexyl and the amide components.

The cyclohexane ring is well-known for its conformational flexibility, with the chair conformation being the most stable arrangement due to the minimization of angular and torsional strain. X-ray diffraction studies on derivatives such as N-(arylcarbamothioyl)cyclohexanecarboxamides consistently reveal that the cyclohexane ring adopts a chair conformation within the crystal lattice. nih.govnih.gov For instance, in the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the cyclohexane ring is found in a distinct chair form. nih.gov This strongly suggests that the cyclohexyl moiety in this compound will also predominantly exist in this low-energy chair conformation.

The relative orientation of the carboxamide group with respect to the cyclohexane ring can be either axial or equatorial. Due to steric hindrance, it is generally more favorable for a larger substituent to occupy an equatorial position. Therefore, the N-(4-chlorophenyl)carboxamide group is expected to be equatorially positioned on the cyclohexane ring to minimize 1,3-diaxial interactions.

The planarity of the amide group is another crucial conformational feature. The resonance delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N bond, resulting in a planar amide linkage. The relative orientation of the 4-chlorophenyl ring and the cyclohexyl group with respect to the amide plane is defined by torsion angles. In related structures, such as N-(4-chlorophenyl)piperidine-1-carboxamide, the geometry around the amide nitrogen atom is nearly planar. nih.gov

Table 1: Key Conformational Features of Cyclohexanecarboxamide (B73365) Derivatives

FeaturePredicted/Observed ConformationRationale/Supporting Evidence
Cyclohexane Ring Chair ConformationMinimization of angular and torsional strain; confirmed in related crystal structures. nih.gov
Substituent Position EquatorialAvoidance of steric hindrance from 1,3-diaxial interactions.
Amide Group PlanarResonance stabilization of the amide bond.

Intermolecular Interactions and Hydrogen Bonding Networks (N–H···O, C–H···O, N–H···S, C–H···π, halogen bonding)

The crystal packing of this compound is dictated by a variety of intermolecular interactions that collectively stabilize the crystal lattice. The most significant of these are hydrogen bonds, given the presence of a secondary amide group.

N–H···O Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. Consequently, strong N–H···O hydrogen bonds are anticipated to be a dominant feature in the crystal structure. These interactions typically lead to the formation of well-defined supramolecular motifs, such as chains or dimers. In the crystal structure of N-(4-chlorophenyl)morpholine-4-carboxamide, molecules are linked into chains along the crystallographic a-axis by N—H···O hydrogen bonds. researchgate.net Similarly, in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, molecules form C(4) chains through N–H···O hydrogen bonds. nih.gov

N–H···S Interactions: In thioamide derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamides, N–H···S hydrogen bonds are a key feature. While not directly applicable to the oxygen-containing title compound, they highlight the versatility of hydrogen bonding in this class of molecules. nih.gov

C–H···π Interactions: The electron-rich π-system of the 4-chlorophenyl ring can act as an acceptor for C-H bonds from neighboring cyclohexane rings. These C–H···π interactions are a type of weak hydrogen bond that contributes to the stabilization of the crystal packing.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Significance
N–H···O Amide N-HCarbonyl OHigh (Primary interaction)
C–H···O Cyclohexyl/Phenyl C-HCarbonyl OModerate (Secondary interaction)
C–H···π Cyclohexyl C-H4-chlorophenyl ringModerate (Directional packing)
Halogen Bonding ChlorineCarbonyl O / Amide NPossible (Directional packing)

Crystal Packing Motifs and Polymorphism Research

The interplay of the aforementioned intermolecular interactions leads to specific, repeating patterns of molecular assembly known as crystal packing motifs. For N-aryl amides, common motifs include hydrogen-bonded chains, sheets, and more complex three-dimensional networks. The specific motif adopted by this compound would depend on the subtle balance of these interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of research, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties. Research into the polymorphism of N-aryl amides has revealed that subtle changes in molecular conformation can lead to different packing arrangements and, consequently, different polymorphs. For example, two polymorphic forms of an Nα-aroyl-N-aryl-phenylalanine amide were identified, with differences arising from variations in intermolecular hydrogen bonding. semanticscholar.orgmdpi.com In one polymorph, the molecules form hydrogen-bonded dimers, while in the other, they form hydrogen-bonded chains. semanticscholar.orgmdpi.com

The potential for polymorphism in this compound is significant due to the conformational flexibility of the cyclohexane ring and the possibility of different hydrogen bonding patterns. Computational studies on related systems have shown that multiple low-energy conformations can exist, which may lead to the formation of different polymorphs under varying crystallization conditions.

Solvent-Mediated and Temperature-Induced Polymorphism

The phenomenon of polymorphism is often influenced by external factors such as the solvent used for crystallization and the temperature. Solvent-mediated polymorphism occurs when the solvent influences which polymorphic form nucleates and grows. The interaction between the solute and solvent molecules can stabilize a particular conformation or supramolecular synthon in solution, which then directs the formation of a specific polymorph. core.ac.uknih.gov For instance, the crystallization of mefenamic acid from different solvents yields different polymorphic forms. matec-conferences.org Solvents with a strong hydrogen bond accepting ability can compete with the intermolecular hydrogen bonding between solute molecules, thereby influencing the resulting crystal structure. nih.gov

Temperature can also induce polymorphic transformations. A metastable polymorph may transform into a more stable form upon heating. This is often governed by the relative thermodynamic stabilities of the different polymorphs. Differential scanning calorimetry (DSC) is a common technique used to study temperature-induced polymorphic transitions.

For this compound, it is plausible that different polymorphs could be obtained by crystallizing from a range of solvents with varying polarities and hydrogen bonding capabilities. Furthermore, thermal analysis of any identified polymorphs would be crucial to determine their relative stabilities and the potential for temperature-induced transformations.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl Cyclohexanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies

DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(4-chlorophenyl)cyclohexanecarboxamide, DFT studies would typically be employed to calculate its optimized molecular geometry, total energy, and the distribution of electron density. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. However, no specific DFT studies for this compound have been found in the literature.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. While this analysis is a standard part of computational studies, specific HOMO-LUMO energy values for this compound are not available in published research.

Electrostatic Potential Surface (ESP) Analysis

An ESP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors. For this compound, one would expect negative potential around the oxygen and chlorine atoms and positive potential near the amide hydrogen. However, specific ESP maps and potential values derived from calculations for this compound are not documented in the scientific literature.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Target Protein Identification and Binding Site Analysis

To perform molecular docking, a specific biological target (usually a protein) must first be identified. This identification is typically based on experimental data suggesting a particular biological activity for the compound. As there are no published bioactivity studies for this compound that suggest a specific protein target, this prerequisite for a meaningful docking study is not met in the available literature.

Prediction of Binding Affinities and Interaction Modes

Following the identification of a target, molecular docking simulations predict the binding affinity (often expressed as a scoring function or binding energy) and the specific non-covalent interactions (like hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site. Without a known target or any existing docking studies, it is impossible to provide any data on the binding affinities or interaction modes for this compound.

Hotspot Mapping for Ligand Optimization

Hotspot mapping is a computational method used to identify regions within a protein's binding site that have a high propensity for favorable interactions with small molecules. azolifesciences.comcam.ac.uk These "hotspots" represent areas that contribute significantly to the binding free energy and are crucial for ligand recognition and affinity. The technique typically uses small chemical probes (e.g., methyl groups for apolar interactions, hydroxyl groups for hydrogen bond donor/acceptor interactions) to survey the surface of a binding pocket. chemicalindustryjournal.co.uk By calculating the interaction energy of these probes at various points, a 3D map is generated, highlighting favorable locations for placing specific functional groups to optimize a ligand's binding. azolifesciences.comchemicalindustryjournal.co.uk

For this compound, hotspot mapping would be instrumental in guiding its optimization toward a specific biological target. An analysis would reveal key interaction points within a target's binding site that can be exploited by modifying the ligand's structure.

Apolar Hotspots: The cyclohexyl and chlorophenyl rings are the primary hydrophobic moieties of the molecule. Hotspot analysis would identify apolar pockets in the target protein where these groups can form favorable van der Waals interactions. This could guide modifications, such as altering the substitution on the phenyl ring or modifying the cyclohexyl group, to better fit these hydrophobic regions.

Hydrogen Bond Donor/Acceptor Hotspots: The central amide group is a key site for hydrogen bonding. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Hotspot maps would pinpoint corresponding acceptor and donor sites on the protein, confirming the importance of this linker and suggesting potential bioisosteric replacements if necessary. nih.gov

The results from a hypothetical hotspot mapping analysis on a target binding site for this compound could be summarized as follows:

Interaction TypeMolecular MoietyCorresponding HotspotPotential Optimization Strategy
HydrophobicCyclohexyl RingApolar pocketIncrease steric bulk to fill the pocket
Hydrophobic / Halogen Bond4-chlorophenyl RingApolar/electronegative pocketSubstitute chloro group with other halogens
H-Bond DonorAmide N-HH-Bond Acceptor (e.g., Asp, Glu)Maintain amide group; constrain conformation
H-Bond AcceptorAmide C=OH-Bond Donor (e.g., Arg, Asn)Maintain amide group; introduce adjacent acceptors

This data-driven approach allows for rational, structure-based design modifications aimed at enhancing the binding affinity and selectivity of this compound for its intended protein target. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system, MD simulations provide a detailed, dynamic view of molecular behavior, revealing conformational changes, interaction dynamics, and thermodynamic properties that are often inaccessible through static modeling. parssilico.commdpi.com

MD simulations of this compound would be performed in two primary contexts: in an aqueous solution to understand its intrinsic conformational preferences, and within a protein binding site to analyze its bound-state dynamics and interactions.

In solution, simulations would reveal the flexibility of the molecule, particularly the rotation around the single bonds connecting the cyclohexyl and phenyl rings to the central amide linker. The cyclohexyl ring itself can undergo conformational changes, such as chair-to-boat interconversions, although the chair conformation is typically more stable. The simulation would quantify the relative populations of different conformers, providing insight into the molecule's conformational landscape in an unbound state. oup.com

When bound to a protein target, MD simulations can elucidate the stability of the binding pose predicted by docking. researchgate.net Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within the binding site over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid when bound.

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and protein residues. researchgate.net

These simulations provide critical information on whether the initial binding pose is stable and how the ligand adapts to the dynamic environment of the protein. mdpi.com

The solvent environment plays a crucial role in determining the conformational preferences of a molecule. frontiersin.org For this compound, MD simulations using different explicit solvent models (e.g., water, dimethyl sulfoxide, chloroform) would be used to investigate this effect.

Water, as a polar protic solvent, can form hydrogen bonds with the amide linker, potentially stabilizing more extended conformations. Nonpolar solvents might favor more compact or folded conformations where the hydrophobic cyclohexyl and chlorophenyl groups interact intramolecularly. rsc.org By analyzing the dihedral angle distributions and conformer populations in different solvents, a clear picture of solvent-induced conformational shifts can be obtained. researchgate.net This is particularly important for understanding the energetic cost of adopting a specific "bioactive" conformation required for protein binding. frontiersin.org

A hypothetical summary of conformational populations in different solvents from an MD study could look like this:

SolventDielectric ConstantPredominant ConformerKey Stabilizing Interactions
Water78.5ExtendedSolvent H-bonds with amide group
DMSO46.7Semi-extendedDipole interactions with amide
Chloroform4.8FoldedIntramolecular hydrophobic contacts

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.govslideshare.net These predictive models, often based on quantitative structure-property relationships (QSPR) or machine learning algorithms, help identify potential liabilities that could lead to failure in later development stages. tandfonline.com

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely oral drug candidate. A common method for this assessment is the application of rules like Lipinski's Rule of Five. beilstein-journals.org Beyond these rules, various computational models predict key physicochemical and pharmacokinetic parameters that influence oral bioavailability. tandfonline.comnih.gov

For this compound, a standard in silico analysis would generate data on properties such as:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of functional groups that can participate in hydrogen bonding.

Topological Polar Surface Area (TPSA): A measure of the molecule's surface polarity, which correlates with membrane permeability.

Aqueous Solubility (LogS): The predicted solubility in water.

A hypothetical ADMET properties table for the compound is presented below:

PropertyPredicted ValueLipinski's Rule of Five Compliance (Threshold)Interpretation
Molecular Weight251.75 g/mol Yes (< 500)Favorable for absorption
LogP3.85Yes (< 5)Good balance of lipophilicity for permeability
H-Bond Donors1Yes (≤ 5)Favorable for membrane transport
H-Bond Acceptors1Yes (≤ 10)Favorable for membrane transport
TPSA29.1 ŲN/ALikely good intestinal absorption and BBB penetration
Aqueous Solubility (LogS)-4.2N/ALow but potentially acceptable solubility

These parameters collectively suggest that this compound has a favorable physicochemical profile for development as an orally administered agent.

Predicting a compound's metabolic fate is crucial for understanding its clearance, potential for drug-drug interactions, and formation of active or toxic metabolites. In silico tools predict sites of metabolism (SoM) by identifying atoms in the molecule most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. creative-biolabs.com

For this compound, computational models would likely identify the following as potential sites of metabolism:

Cyclohexyl Ring: Hydroxylation at various positions on the aliphatic ring is a common metabolic pathway.

Para-position of the Phenyl Ring: While blocked by a chlorine atom, aromatic hydroxylation at other positions is possible, though less likely.

Amide Bond: Hydrolysis of the amide bond, leading to the formation of 4-chloroaniline (B138754) and cyclohexanecarboxylic acid, is another plausible metabolic route.

These predictions help anticipate the major metabolites that would need to be synthesized and tested for activity and toxicity. nih.gov Modern tools can even suggest which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to be involved. creative-biolabs.com

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and chemical research, offering insights into the behavior of molecules and guiding the design of new compounds with desired properties. For this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling represent key computational strategies to understand and predict its biological activity and physicochemical properties. These models are built on the principle that the biological activity or property of a chemical is a function of its molecular structure.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds. Similarly, QSPR models relate chemical structures to physicochemical properties such as boiling point, solubility, or lipophilicity (logP).

The development of a robust QSAR or QSPR model for this compound and its analogs would typically involve the following steps:

Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive ability.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors are numerical representations of the chemical structure and can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic properties.

Model Development: Statistical methods are employed to build a mathematical equation that links the molecular descriptors (independent variables) to the biological activity or property (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), evaluate the model's robustness. External validation, using the test set, assesses its ability to predict the activity of compounds not used in its development (r²_pred).

While specific QSAR and QSPR studies on this compound are not extensively reported in publicly available literature, research on related carboxamide derivatives provides insights into the types of descriptors that are often crucial for their activity. For instance, in various studies on N-aryl amides, descriptors related to hydrophobicity (logP), electronic effects of substituents on the aromatic ring (Hammett constants), and steric parameters have been shown to be significant.

To illustrate the application of QSAR, consider a hypothetical study on a series of N-phenylcyclohexanecarboxamide analogs designed to inhibit a particular enzyme. The following interactive data table presents a sample data set that would be used to develop a QSAR model. The table includes the structures of several hypothetical analogs, their experimentally measured biological activity (pIC50), and some calculated molecular descriptors.

Table 1: Hypothetical QSAR Data for N-phenylcyclohexanecarboxamide Analogs

Compound IDR-group (at para-position of phenyl ring)pIC50Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)
1 -Cl6.5237.723.829.1
2 -H5.8203.283.229.1
3 -F6.2221.273.429.1
4 -CH36.0217.303.629.1
5 -OCH35.9233.303.138.3
6 -NO26.8248.273.174.9

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency.

From such a dataset, a QSAR model could be generated. For example, a simple MLR equation might look like:

pIC50 = b0 + b1(LogP) + b2(Polar Surface Area) + b3*(Molecular Weight)

Where b0, b1, b2, and b3 are regression coefficients determined by the statistical analysis. The resulting model would not only help in predicting the activity of new analogs but also provide insights into the structure-activity relationships. For instance, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity, while the sign of the coefficient for other descriptors would indicate the influence of those properties.

Biological Activities and Molecular Mechanisms of Action of N 4 Chlorophenyl Cyclohexanecarboxamide

Anti-inflammatory Activity Assessment and Mechanisms

Inflammation is a complex biological response involving various mediators and pathways. nih.gov The leukotriene pathway is a significant contributor to inflammatory processes, making it a key target for the development of anti-inflammatory drugs. nih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., Leukotrienes)

Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. nih.govmdpi.com These molecules, particularly Leukotriene B4 (LTB4), are potent chemoattractants for leukocytes and play a crucial role in mediating inflammatory responses in conditions like asthma, psoriasis, and arthritis. nih.govmdpi.com The inhibition of leukotriene synthesis is a validated strategy for anti-inflammatory therapy. nih.gov While direct studies on the inhibition of leukotrienes by N-(4-chlorophenyl)cyclohexanecarboxamide are not prominent, the broader class of anti-inflammatory research often targets the enzymes responsible for their production. nih.gov

Modulation of Inflammatory Pathways (e.g., 5-Lipoxygenase-Activating Protein Inhibition)

The biosynthesis of leukotrienes is critically dependent on the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein. nih.govresearchgate.net FLAP functions by binding arachidonic acid and presenting it to 5-lipoxygenase, which is the first committed step in the leukotriene synthesis pathway. nih.govnih.gov Consequently, inhibitors of FLAP can effectively block the production of all leukotrienes and are considered valuable candidates for treating inflammatory diseases. nih.gov The development of FLAP inhibitors has been an area of significant pharmaceutical interest, spurred by genetic links between the FLAP gene (ALOX5AP) and cardiovascular diseases, in addition to its role in respiratory inflammation. nih.gov

Anticancer and Antiproliferative Effects

The N-(4-chlorophenyl) structural component has been incorporated into various novel compounds evaluated for their anticancer and antiproliferative properties. These investigations have explored mechanisms including the inhibition of critical enzymes involved in DNA replication and cell signaling pathways that govern cell growth and survival.

Topoisomerase Inhibition Studies

Topoisomerase enzymes are essential for managing DNA topology during processes like replication and transcription, making them important targets for anticancer drugs. nih.gov A study involving a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which feature a 4-chlorophenyl group, demonstrated significant inhibitory activity against topoisomerase II (topo II). nih.gov Many of the synthesized compounds exhibited stronger topo II inhibition at a concentration of 100μM compared to the established anticancer drug, etoposide. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of the para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring was important for selective topo II inhibitory activity. nih.gov Certain compounds in this series also showed excellent cytotoxicity against the T47D breast cancer cell line, with IC50 values ranging from 0.68 to 1.25μM. nih.gov

Cytotoxicity of 2-Phenol-4-(p-chlorophenyl)-6-aryl Pyridine Derivatives Against T47D Breast Cancer Cells

Compound GroupObserved ActivityIC50 Range (µM)Reference
Compounds 27-37, and 39Excellent Cytotoxicity0.68 - 1.25 nih.gov

Akt Kinase Inhibition

The Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers, including glioma. nih.govresearchgate.net A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their anticancer properties. nih.gov Within this series, compound 4j was identified as a potent inhibitor of the kinase AKT2/PKBβ with low micromolar activity. nih.gov This compound demonstrated effective growth inhibition against primary patient-derived glioblastoma cells and 3D neurospheres. nih.gov Notably, compound 4j showed significantly less cytotoxicity against non-cancerous cells, indicating a degree of selectivity for cancer cells. nih.gov

Activity Profile of Compound 4j [N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative]

TargetActivityCellular EffectsSelectivityReference
AKT2/PKBβInhibition in low micromolar rangeInhibited 3D neurosphere formation in glioma stem cellsLess cytotoxic to non-cancerous cells nih.gov

Cell Cycle Modulation and Apoptosis Induction Research

The inhibition of key enzymes like topoisomerases and protein kinases often leads to cell cycle arrest and the induction of apoptosis (programmed cell death), which are desirable outcomes in cancer therapy. nih.gov The introduction of DNA damage by topoisomerase inhibitors can trigger cell cycle checkpoints and activate apoptotic pathways. nih.govmdpi.com Similarly, inhibiting the Akt signaling pathway disrupts pro-survival signals, which can lead to the activation of apoptosis. nih.govnih.gov The Bcl-2 family of proteins are critical regulators of mitochondrial integrity and apoptosis, and their modulation is a key aspect of apoptosis induction. vivantechnologies.comnih.gov Compounds that inhibit cell proliferation often do so by causing cells to arrest at specific phases of the cell cycle, such as the G1 or G2/M phase, preventing them from dividing. nih.gov For instance, Klf4, a transcription factor, has been shown to promote cell cycle exit and increase susceptibility to apoptosis by down-regulating Bcl-2. nih.gov While specific studies on this compound are not detailed, the anticancer mechanisms of its more complex derivatives, through topoisomerase and Akt inhibition, are well-established routes to inducing apoptosis and modulating the cell cycle. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of action for the compound This compound within the contexts requested.

Extensive searches were conducted to find data related to:

Cannabinoid Receptor (CB2) Ligand Activity: No studies were found that profiled this compound as an agonist or inverse agonist for the CB2 receptor. Similarly, there is no available data on its receptor binding affinity or selectivity for CB2 over other cannabinoid receptors.

Broad-Spectrum Enzyme Inhibition: There is no published research detailing the inhibitory effects of this compound on the following enzyme systems:

Carbonic Anhydrase (specifically hCA IX and hCA XII)

Alpha-Amylase and Proteinase K

Other enzyme systems implicated in disease states

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the outlined sections and subsections as requested, due to the absence of primary research data on this specific chemical compound. The scientific community has not, to date, published findings on the biological activities mentioned for this compound.

Antimicrobial, Antifungal, and Antiviral Activity Research

While direct studies on the antimicrobial properties of this compound are not prevalent, research into its derivatives shows notable activity.

Antibacterial and Antifungal Activity: Hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been synthesized and evaluated for their in vitro antibacterial activity. researchgate.net These studies tested the compounds against Gram-positive bacteria (Staphylococcus aureus, S. pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). researchgate.net The results indicated that derivatives incorporating nitrogen heterocyclic rings like pyridine, quinoline, and indole demonstrated significant antibacterial activity. researchgate.net

Another study focused on N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives for their anti-Candidal (antifungal) activity. The derivative featuring a p-chlorophenyl ring, structurally related to the subject compound, was identified as the most effective against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.78 μg/mL. nih.gov This activity was comparable or superior to the reference drug itraconazole in some strains. nih.gov

Antiviral Activity: Research into the antiviral potential has been explored through derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. These compounds were synthesized and tested for their ability to inhibit the Tobacco Mosaic Virus (TMV). nih.govnih.gov Two specific derivatives, 7b and 7i, demonstrated promising anti-TMV activity, achieving approximately 50% inhibition, which was in a similar range to the commercial agent ningnanmycin. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative Class Organism(s) Activity Noted Reference
Hydrazone derivatives S. aureus, S. pyogenes, E. coli, P. aeruginosa Significant antibacterial activity, especially with heterocyclic rings. researchgate.net
Hydrazinecarbothioamide derivatives Candida species Potent antifungal activity (MIC 0.09-0.78 μg/mL). nih.gov
1,3,4-Thiadiazole sulfonamide derivatives Tobacco Mosaic Virus (TMV) Moderate antiviral activity (~50% inhibition). nih.govnih.govresearchgate.net

Neuroprotective and Pain Modulation Research

There is currently a lack of specific research data on the direct neuroprotective or pain modulation effects of this compound in the available scientific literature. While the broader field includes many compounds investigated for these properties, studies directly implicating this specific molecule have not been identified. nih.govnih.govdoi.orgnih.gov General pain modulation pathways involve complex signaling cascades and various receptors, which serve as targets for therapeutic agents, but this compound has not been explicitly studied in this context. nih.govnih.gov

Effects on Osteoclastogenesis and Bone Metabolism in Disease Models

Specific studies detailing the effects of this compound on osteoclastogenesis and bone metabolism are not found in the current body of research. The regulation of osteoclasts, the cells responsible for bone resorption, is a critical target in diseases like osteoporosis. frontiersin.orgnih.gov Research in this area has identified various synthetic compounds that can inhibit osteoclast differentiation and function, but this compound has not been among the molecules investigated. frontiersin.orgnih.govnih.govmdpi.com

Detailed Elucidation of Molecular Targets and Downstream Signaling Pathways

Direct molecular target elucidation for this compound is limited. However, studies on closely related analogs provide some predictive insights.

Protein-Ligand Interaction Mapping

Research on a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed inhibitory activity against the kinase AKT2/PKBβ. nih.gov One compound from this series, designated 4j, which shares the N-(4-chlorophenyl) moiety, exhibited low micromolar activity against this kinase. nih.gov AKT signaling is a crucial pathway in cell survival and proliferation and is often dysregulated in diseases like cancer. nih.gov Molecular docking studies on other, different classes of compounds have successfully identified interactions with targets like acetylcholinesterase, butyrylcholinesterase, and various kinases, but similar specific mapping for this compound is not available. nih.govmdpi.comnih.gov

Cellular Pathway Perturbation Analysis

Specific analyses of how this compound perturbs cellular pathways have not been published. Studies on structurally different compounds, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, have investigated cellular uptake and accumulation, suggesting that related molecules can enter cells via passive diffusion and subsequently become sequestered in an energy-dependent manner. nih.gov However, it is not confirmed whether this compound follows a similar mechanism. The AKT signaling pathway, identified as a target for a pyrano[2,3-c]pyrazole derivative, is a key pathway in oncology, but direct evidence of its modulation by the subject compound is absent. nih.gov

In Vivo Efficacy Studies and Pharmacodynamic Markers

There are no available in vivo efficacy studies or identified pharmacodynamic markers specifically for this compound in the reviewed literature. While preclinical development of other novel compounds often includes in vivo models to assess efficacy, bioavailability, and therapeutic potential, such studies for this compound have not been reported. recipharm.comnih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide derivatives can be significantly altered by modifying its core components: the 4-chlorophenyl ring, the cyclohexyl ring, and the amide linker.

Modifications of the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in determining the biological potency. For instance, in a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives, the position of substituents on the aryl ring was found to be highly important for their urease inhibitory activity. nih.gov While the specific impact of moving the chloro group on the phenyl ring of this compound is not detailed in the provided research, SAR studies on analogous compounds suggest that such changes would likely modulate activity. For example, in a study of pyrimidine-4-carboxamides, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. researchgate.net This highlights the sensitivity of biological targets to the electronic and steric properties of the aromatic ring system.

Modifications of the Cyclohexyl Ring: Saturation of the cyclohexene ring in related compounds has been shown to alter biological activity. mdpi.com For instance, saturation of the cyclohexane (B81311) ring generally enhances the inhibitory effect on TNF-α levels. mdpi.com In another study, the introduction of a double bond into the cyclohexane ring of certain amidrazone derivatives enhanced their antiproliferative activity. mdpi.com This suggests that the conformation and rigidity of the cycloalkyl moiety are important for receptor binding. The cyclohexane ring in a related compound, N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide, was found to adopt a chair conformation, which is likely the preferred conformation for this compound as well. researchgate.net

Modifications of the Amide Linker: The amide bond is a key structural feature, and its conformation can influence biological activity. In 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, the N-H bond in the amide segment is anti to the C=O bond. asianpubs.org The amide bond is also nearly coplanar with the benzene ring. asianpubs.org Alterations to this linker, such as replacing it with a thiosemicarbazide group, have been shown to yield potent urease inhibitors. nih.gov

The following table summarizes the effects of structural modifications on the biological activity of compounds analogous to this compound.

Modification SiteStructural ChangeEffect on Biological ActivityReference Compound Class
Phenyl RingIntroduction of various substituentsPotency is highly dependent on the position and nature of the substituent.1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazides
Phenyl RingReplacement with phenylpiperidine3-fold increase in inhibitory potency.Pyrimidine-4-carboxamides
Cyclohexyl RingSaturation of cyclohexene ringGenerally enhances TNF-α inhibition.Amidrazone derivatives
Cyclohexyl RingIntroduction of a double bondEnhanced antiproliferative activity.Amidrazone derivatives

Stereochemical Influences on Biological Activity

Stereochemistry is a critical determinant of biological activity, as enantiomers can exhibit different potencies and efficacies. For chiral compounds, the specific three-dimensional arrangement of atoms can lead to differential interactions with biological targets.

In a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. nih.gov This highlights that even for derivatives, stereochemistry can significantly impact biological activity. nih.gov While this compound itself is not chiral, the introduction of chiral centers, for example, by substitution on the cyclohexyl ring, would likely lead to stereoisomers with distinct biological profiles. The synthesis of a related chiral cyanamide, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, has been reported, indicating the feasibility of creating such chiral analogs. mdpi.comresearchgate.net

The table below illustrates the impact of stereochemistry on the biological activity of related compounds.

Compound ClassStereoisomersBiological Activity Difference
3-Br-acivicin and derivatives(5S, αS) vs. other isomers(5S, αS) isomers showed significantly higher antiplasmodial activity.

Pharmacophore Development and Ligand Design Principles for Enhanced Efficacy

Pharmacophore modeling is a powerful tool in drug design that identifies the essential structural features of a molecule required for its biological activity. nih.gov A pharmacophore model can be used to design new molecules with improved potency and selectivity. nih.gov

For a series of PI3Kα inhibitors with a similar core structure, a pharmacophore model was developed that included an aromatic ring, a hydrogen bond acceptor, and another aromatic or hydrophobic group. mdpi.com This model successfully predicted the affinity of the compounds for the PI3Kα binding site. mdpi.com The development of a pharmacophore for this compound would involve identifying the key features such as the hydrophobic chlorophenyl group, the bulky cyclohexyl ring, and the hydrogen bonding capabilities of the amide linker.

Ligand design principles for enhancing efficacy often involve creating more rigid analogs to lock the molecule in its bioactive conformation. nih.gov For example, the development of a rigid analog of an anti-acetylcholinesterase inhibitor led to a more potent compound. nih.gov Applying this principle to this compound could involve introducing conformational constraints to the cyclohexyl ring or the amide linker.

Understanding Conformational Effects on Receptor Binding and Enzyme Inhibition

The conformation of a molecule plays a crucial role in its ability to bind to a receptor or inhibit an enzyme. nih.gov Computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the low-energy conformations of molecules and how they interact with their biological targets. nih.gov

For the cannabinoid-1 receptor inverse agonist taranabant, which shares some structural similarities with this compound, conformational analysis revealed a significant degree of rigidity in its backbone. nih.gov Docking studies showed that the amide NH group of taranabant forms a strong hydrogen bond with a serine residue in the receptor, which is key to its high affinity. nih.gov Similarly, the amide group of this compound is likely to be a critical hydrogen bonding moiety for its biological targets.

In a study of conformationally constrained analogues of a pyrazole-based cannabinoid receptor ligand, it was found that restricting the rotation of the aryl rings led to reduced affinity and potency. ebi.ac.uk This suggests that a certain degree of conformational flexibility is necessary for optimal receptor interaction. ebi.ac.uk The cyclohexane ring of N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide, a related compound, adopts a chair conformation, which is stabilized by intramolecular hydrogen bonds. researchgate.net

The inhibition of enzymes can also be highly dependent on the conformation of the inhibitor. For example, the fungicidal compound N-(naphthalen-1-yl) phenazine-1-carboxamide is believed to inhibit its target by binding to key proteins through a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding. mdpi.com

Relationship between Molecular Descriptors and Biological Profiles

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. researchgate.net These descriptors can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of new compounds. frontiersin.org

Common molecular descriptors include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors, and quantum chemical descriptors (e.g., HOMO and LUMO energies). researchgate.netresearchgate.net In a study of quinolone-3-carboxamide anticancer agents, molecular descriptors were used to perform a principal component analysis, which revealed clustering of compounds based on their structural features. mdpi.com

For a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, 3D-QSAR models were built to understand the structural requirements for their herbicidal activity. frontiersin.org These models indicated that both steric and electrostatic fields contribute significantly to the activity. frontiersin.org A similar approach could be applied to this compound and its analogs to guide the design of new compounds with desired biological profiles. The HOMO-LUMO energy gap, calculated using density functional theory, can also provide insights into the reactivity of a molecule. researchgate.net

The table below lists some common molecular descriptors and their potential relevance to the biological profile of this compound.

Descriptor CategoryExample DescriptorsPotential Relevance
ConstitutionalMolecular Weight, Number of Rings, Number of H-bond donorsOverall size, shape, and hydrogen bonding capacity.
TopologicalWiener Index, Balaban's J IndexMolecular branching and connectivity.
Quantum ChemicalHOMO/LUMO energies, Energy GapChemical reactivity and stability.

Future Research Directions and Translational Perspectives for N 4 Chlorophenyl Cyclohexanecarboxamide

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The advancement of N-(4-chlorophenyl)cyclohexanecarboxamide from a laboratory scale to potential clinical applications necessitates the development of synthetic methodologies that are not only efficient but also environmentally sustainable. Future research will likely focus on green chemistry principles to minimize the ecological footprint of its synthesis.

Key areas of exploration include:

Green Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into the use of greener alternatives such as water, supercritical fluids, or bio-based solvents could significantly improve the sustainability of the synthesis process. For instance, methods utilizing aqueous media under microwave irradiation have been shown to be effective for similar compounds, offering benefits like reduced reaction times and environmental friendliness arkat-usa.org.

Catalysis: The use of novel catalysts, including biocatalysts (enzymes) and nano-catalysts, can lead to higher yields, increased selectivity, and milder reaction conditions arkat-usa.org. Developing a catalytic pathway for the amide bond formation between 4-chloroaniline (B138754) and cyclohexanecarboxylic acid or its derivatives could eliminate the need for stoichiometric activating agents, thereby reducing waste.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Adapting the synthesis of this compound to a flow process could enhance efficiency and consistency.

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product are crucial. This involves designing synthetic routes that avoid protecting groups and minimize the formation of byproducts. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a promising strategy to improve atom economy and reduce purification steps mdpi.com.

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyKey AdvantagesResearch Focus
Green SolventsReduced environmental impact, improved safety.Screening of aqueous systems, ionic liquids, and bio-solvents.
Advanced CatalysisHigher yields, milder conditions, reusability.Development of specific biocatalysts or nano-catalysts.
Flow ChemistryScalability, improved safety, automation.Optimization of reaction parameters in a continuous flow reactor.
High Atom EconomyReduced waste, cost-effectiveness.Designing one-pot reactions and convergent synthetic pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov For this compound, these computational tools can be leveraged to explore its chemical space and predict its biological activities.

Future applications of AI/ML include:

De Novo Design: Generative AI models can design novel derivatives of this compound with potentially improved efficacy, selectivity, and pharmacokinetic properties. These models can learn from vast datasets of chemical structures and their biological activities to propose new molecules for synthesis and testing. nih.gov

Virtual Screening and Target Prediction: AI algorithms can screen large compound libraries to identify molecules with similar structural features or predicted activity profiles. For this compound, ML models can be trained to predict its potential biological targets, helping to elucidate its mechanism of action and identify new therapeutic indications.

Property Prediction: Machine learning models can accurately predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. springerprofessional.de This allows for the in-silico triage of potential derivatives, prioritizing those with the most promising drug-like characteristics before committing to costly and time-consuming synthesis.

Table 2: AI/ML Applications in this compound Research
AI/ML ApplicationObjectivePotential Impact
Generative ModelsDesign novel analogues with optimized properties.Accelerated lead optimization and discovery of new chemical entities.
Predictive ModelingForecast biological targets and ADMET profiles.Reduced failure rates in later stages of drug development.
Reaction PredictionIdentify optimal and sustainable synthetic routes.Improved efficiency and sustainability of chemical synthesis.

Development of this compound as Multi-Targeted Agents

Chronic and complex diseases such as cancer often involve multiple biological pathways. nih.gov Single-target drugs may have limited efficacy or be susceptible to drug resistance. The development of multi-targeted agents, which can modulate several targets simultaneously, is a promising therapeutic strategy. nih.govnih.gov

Future research should investigate the potential of this compound and its derivatives to act as multi-targeted agents. This involves:

Target Profiling: Comprehensive screening of the compound against a wide panel of kinases, receptors, and enzymes to identify multiple potential binding partners.

Pharmacophore Hybridization: Designing new molecules that combine the structural features of this compound with those of other pharmacophores known to interact with different targets. This could lead to hybrid compounds with a unique, synergistic mechanism of action.

Systems Biology Approaches: Utilizing computational and experimental systems biology to understand how the compound affects cellular networks and pathways. This can help to identify key nodes that are modulated by the compound and validate its multi-targeted activity.

Advanced Preclinical Development and Translational Studies

To bridge the gap between promising laboratory findings and clinical applications, a robust preclinical development program is essential. For this compound, this will require a series of translational studies to evaluate its potential for human use.

Key stages of preclinical development include:

In Vivo Efficacy Models: Testing the compound in relevant animal models of disease to confirm its therapeutic effects observed in vitro. For example, if antibacterial activity is identified, studies in animal infection models would be necessary. researchgate.net

Pharmacokinetics (PK) and Pharmacodynamics (PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. PK/PD studies establish a relationship between the drug's concentration in the body and its biological effect, which is crucial for determining potential dosing regimens.

Toxicology Studies: Conducting comprehensive safety assessments to identify any potential adverse effects. These studies are performed in compliance with regulatory guidelines and are a prerequisite for initiating human clinical trials.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the compound's activity and predict patient response in future clinical trials.

Emerging Therapeutic Areas and Unmet Medical Needs

Identifying new therapeutic applications for this compound is critical for maximizing its clinical potential. This involves exploring its efficacy in diseases with significant unmet medical needs—conditions for which current treatments are inadequate or non-existent. efpia.eu

Potential emerging areas for investigation include:

Infectious Diseases: Given the increasing threat of antimicrobial resistance, there is an urgent need for new antibacterial and antiviral agents. researchgate.net The activity of this compound and its analogues should be evaluated against a broad spectrum of pathogens, including drug-resistant strains.

Oncology: Cancer remains a leading cause of mortality worldwide, and there is a continuous need for novel therapies, particularly for rare and aggressive cancers. nih.govgilead.com The anti-proliferative effects of this compound could be explored in various cancer cell lines and xenograft models.

Inflammatory and Autoimmune Diseases: Chronic inflammatory conditions represent a significant healthcare burden. gilead.com Investigating the potential immunomodulatory and anti-inflammatory properties of this compound could open up new treatment possibilities.

Rare and Neglected Diseases: The development of drugs for rare diseases is often hampered by limited commercial incentives. efpia.eu Exploring the utility of this compound in these underserved areas could address critical health disparities.


Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)cyclohexanecarboxamide?

  • Methodological Answer : The compound is synthesized via coupling reactions. A representative method involves reacting cyclohexanecarboxylic acid derivatives with 4-chloroaniline. For example:
  • Route 1 : Cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid and thionyl chloride) is coupled with 4-chloroaniline using dimethylamine in anhydrous benzene .
  • Route 2 : Direct condensation of 3-amino-4-methoxybenzoic acid derivatives with 4-chloroaniline using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) under mild conditions (room temperature, 10 hours) .
  • Alternative : Copper-catalyzed alkylation of amides with unactivated alkyl halides, achieving yields of 64–66% .

Table 1 : Synthesis Routes Comparison

Reagents/ConditionsYieldKey Reference
DIC, HOBt, 4-chloroaniline68%
Cu catalysis, alkyl halide64–66%
Cyclohexanecarbonyl chloride, dimethylamineNot reported

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural characterization employs spectroscopic and chromatographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR confirm amide bond formation and aryl substitution patterns. For example, aromatic protons in the 4-chlorophenyl group resonate at δ 7.44 (d, J = 8.4 Hz) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 399.4 [M+H]+^+) .
  • HPLC : Purity assessment (≥95%) is critical for biological testing .

Advanced Research Questions

Q. What in vitro models are used to evaluate its anti-HBV activity?

  • Methodological Answer : Anti-HBV activity is tested using:
  • HepG2.2.15 cells : A stably transfected HBV-producing cell line. Parameters include:
  • HBsAg/HBeAg secretion : Quantified via ELISA, with lamivudine as a positive control .
  • Cytotoxicity : Assessed using MTT assays to ensure selective antiviral activity .
  • Mechanistic studies : APOBEC3 family enzymes (DNA cytidine deaminases) are explored as potential targets for novel antiviral mechanisms .

Q. How do structural modifications influence biological activity?

  • Methodological Answer : Modifications to the cyclohexanecarboxamide scaffold are studied for SAR:
  • Thiourea derivatives : Introducing thiourea groups (e.g., N-(arylcarbamothioyl)cyclohexanecarboxamide) enhances antimicrobial activity. Nickel(II) and copper(II) complexes of these derivatives show improved efficacy .
  • Alkylation : Adding alkyl chains (e.g., N-(heptan-4-yl)cyclohexanecarboxamide) via copper-catalyzed reactions alters lipophilicity and target interaction .
  • Crystallographic insights : X-ray structures (e.g., COD Entry 2230670) reveal conformational preferences, guiding rational design .

Table 2 : Structural Modifications and Activity Trends

Modification TypeBiological ImpactReference
Thiourea derivatives + metal complexesEnhanced antimicrobial activity
Alkylation (e.g., heptan-4-yl)Improved lipophilicity

Q. What crystallographic data are available for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides detailed structural parameters:
  • Crystal system : Monoclinic (e.g., COD Entry 2230670) with unit cell dimensions:
  • a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å .
  • Hydrogen bonding : Amide N–H···O interactions stabilize the crystal lattice, critical for understanding solid-state stability .

Table 3 : Crystallographic Parameters (COD 2230670)

ParameterValue
Space groupP21_1/c
Unit cell volume1329.4 ų
Z-value4

Methodological Considerations for Contradictory Data

  • Synthetic yields : Variations in yields (e.g., 64–68%) depend on reaction scale, purity of starting materials, and optimization of coupling reagents .
  • Bioactivity discrepancies : Differences in anti-HBV IC50_{50} values may arise from assay conditions (e.g., cell passage number, incubation time) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.